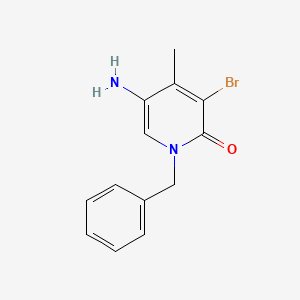

5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one

Description

5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a partially saturated pyridinone core substituted with a benzyl group at position 1, bromine at position 3, a methyl group at position 4, and an amino group at position 5. Structural elucidation of such compounds often relies on techniques like X-ray crystallography, where software suites such as SHELX play a critical role in refining crystallographic data .

Properties

Molecular Formula |

C13H13BrN2O |

|---|---|

Molecular Weight |

293.16 g/mol |

IUPAC Name |

5-amino-1-benzyl-3-bromo-4-methylpyridin-2-one |

InChI |

InChI=1S/C13H13BrN2O/c1-9-11(15)8-16(13(17)12(9)14)7-10-5-3-2-4-6-10/h2-6,8H,7,15H2,1H3 |

InChI Key |

BCLQNWPNJSPKJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C=C1N)CC2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.

Amination: The amino group can be introduced via nucleophilic substitution using an appropriate amine.

Benzylation: The benzyl group can be added through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: The major product would be the dehalogenated compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex heterocyclic structures.

Biology and Medicine:

Pharmacological Studies: Due to its structural features, the compound may exhibit biological activity and can be studied for potential therapeutic applications.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one and known agrochemicals highlight key differences in substituent placement, ring systems, and inferred bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

Bromacil’s pyrimidinedione structure includes two ketone groups, enhancing polarity compared to the single ketone in dihydropyridinone .

Substituent Effects: Bromine: Both the target compound and bromacil feature bromine, but at different positions (3 vs. 5). Bromine’s electronegativity may influence reactivity or target binding in herbicidal activity . Amino Group: The target’s 5-amino group contrasts with the alkylamino groups in dimethirimol and ethirimol. This could increase aqueous solubility or enable nucleophilic interactions absent in the pesticides. Benzyl vs. Alkyl Groups: The aromatic benzyl group in the target compound may enhance lipophilicity and membrane permeability compared to the aliphatic butyl chains in dimethirimol/ethirimol .

Bioactivity Implications: Pyrimidinediones/pyrimidinones with bromine or alkylamino substituents exhibit pesticidal properties, suggesting that the target compound’s bromine and amino groups could confer herbicidal or antifungal activity. However, the distinct ring system may redirect selectivity toward novel biological targets.

Research Findings and Implications

While direct studies on 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one are unavailable, structural parallels with bromacil and fungicidal pyrimidinones underscore the need for experimental validation. Potential research directions include:

Biological Activity

5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities, supported by relevant data and research findings.

- Molecular Formula : C14H15BrN2O2

- Molecular Weight : 323.18 g/mol

- CAS Number : 1877961-17-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one. For instance, derivatives based on similar scaffolds have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 7c | MCF-7 | 7.17 ± 0.94 | VEGFR-2 Inhibition |

| Compound 7d | MCF-7 | 2.93 ± 0.47 | Induces apoptosis and cell cycle arrest |

| Compound 12a | A549 | 0.503 | Inhibits cell proliferation |

These findings indicate that modifications in the structure can significantly enhance the anticancer activity of such compounds, suggesting that 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one may also possess similar effects.

Enzyme Inhibition

5-Amino derivatives have been investigated for their ability to inhibit various enzymes linked to disease mechanisms. Notably, some studies have focused on their role as inhibitors of histone methyltransferases and heat shock protein 90 (HSP90), which are crucial in cancer progression.

Case Study: Dual EZH2-HSP90 Inhibitor

A recent study demonstrated that a compound structurally similar to 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one acted as a dual inhibitor of EZH2 and HSP90, leading to significant apoptosis in glioblastoma cells. This suggests that our compound may also exhibit dual inhibitory effects, warranting further investigation.

Mechanistic Insights

The mechanism by which these compounds exert their biological effects often involves the modulation of signaling pathways associated with cell growth and survival. For example:

- Apoptosis Induction : Compounds have been shown to increase the expression of pro-apoptotic genes while decreasing the expression of anti-apoptotic genes.

- Cell Cycle Arrest : Certain derivatives cause arrest in specific phases of the cell cycle (e.g., G2/M phase), which is critical for halting cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.